2-(1H-1,2,4-triazol-1-ylmethyl)piperidine
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound features a piperidine ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group, making it a member of the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins by binding to DNA or RNA .
Molecular Targets and Pathways:
Enzymes: Cytochrome P450 enzymes, DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase.
Comparison with Similar Compounds
1H-1,2,4-Triazole: A parent compound with similar biological activities.
2-(1H-1,2,4-triazol-3-yl)pyridine: Known for its anticancer properties.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-10-8(3-1)5-12-7-9-6-11-12/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHAXZZMCHTQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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